1-(5-(3-Fluorophenyl)isoxazol-3-yl)ethan-1-one
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Overview
Description
1-(5-(3-Fluorophenyl)isoxazol-3-yl)ethan-1-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Fluorophenyl)isoxazol-3-yl)ethan-1-one typically involves the cycloaddition reaction of enamines with nitrile oxidesThe nitrile oxides are generated in situ from arylhydroxamoyl chlorides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-Fluorophenyl)isoxazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
1-(5-(3-Fluorophenyl)isoxazol-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-(3-Fluorophenyl)isoxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
Uniqueness
1-(5-(3-Fluorophenyl)isoxazol-3-yl)ethan-1-one is unique due to the specific positioning of the fluorophenyl group on the isoxazole ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C11H8FNO2/c1-7(14)10-6-11(15-13-10)8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI Key |
LUBKIJWSWHGQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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